2-Aminobenzoic 3,4-dimethoxybenzoic anhydride
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Overview
Description
2-Aminobenzoic 3,4-dimethoxybenzoic anhydride is a chemical compound with the molecular formula C18H18O7. It is known for its unique structure, which includes both amino and methoxy functional groups. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzoic 3,4-dimethoxybenzoic anhydride typically involves the reaction of 2-aminobenzoic acid with 3,4-dimethoxybenzoic acid under dehydrating conditions. Common dehydrating agents used in this reaction include acetic anhydride or phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion to the anhydride form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzoic 3,4-dimethoxybenzoic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the anhydride to its corresponding acids or alcohols.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding acids, alcohols, or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Aminobenzoic 3,4-dimethoxybenzoic anhydride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminobenzoic 3,4-dimethoxybenzoic anhydride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: Shares the amino group but lacks the methoxy groups.
3,4-Dimethoxybenzoic acid: Contains the methoxy groups but lacks the amino group.
Benzoic anhydride: Lacks both the amino and methoxy groups.
Uniqueness
2-Aminobenzoic 3,4-dimethoxybenzoic anhydride is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H15NO5 |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(2-aminobenzoyl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C16H15NO5/c1-20-13-8-7-10(9-14(13)21-2)15(18)22-16(19)11-5-3-4-6-12(11)17/h3-9H,17H2,1-2H3 |
InChI Key |
IQORIDUUJWCWML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC(=O)C2=CC=CC=C2N)OC |
Origin of Product |
United States |
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